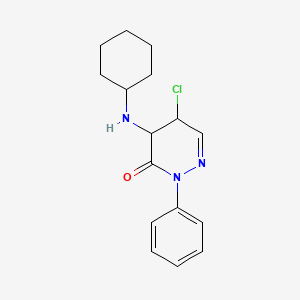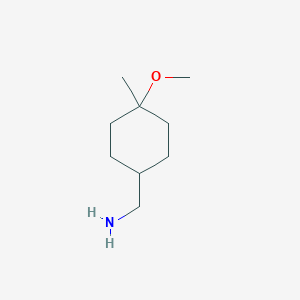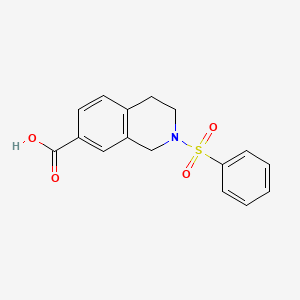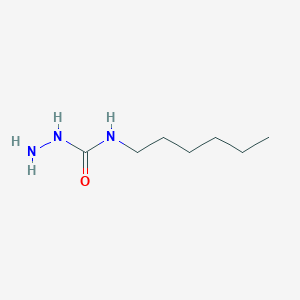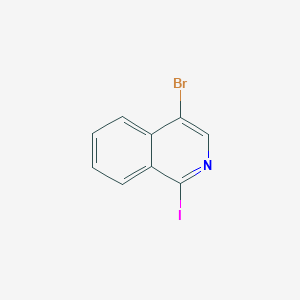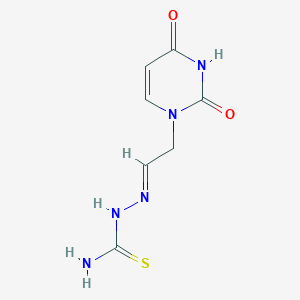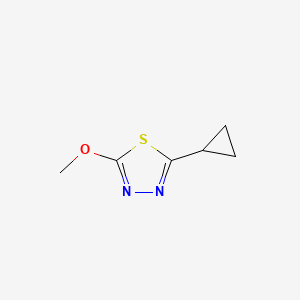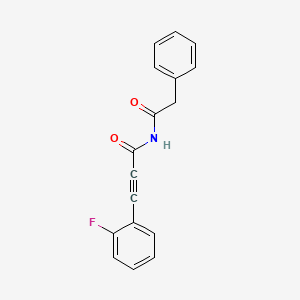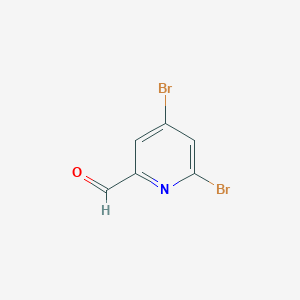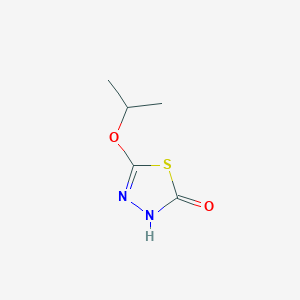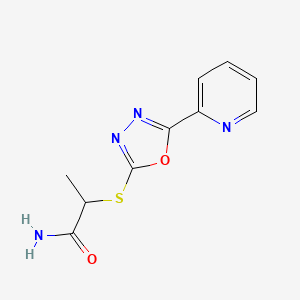
2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a thioamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the thioamide group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. This is followed by the reaction with a thiol to introduce the thioamide group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a scaffold for the development of new drugs with antimicrobial, antiviral, and anticancer activities.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of 2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide involves its interaction with specific molecular targets. The oxadiazole ring and thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)-1,3,4-oxadiazole: Lacks the thioamide group but shares the oxadiazole and pyridine rings.
2-(Pyridin-2-yl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.
2-(Pyridin-2-yl)-1,3,4-oxadiazol-5-thiol: Contains a thiol group instead of a thioamide group.
Uniqueness
2-((5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide is unique due to the presence of both the oxadiazole ring and the thioamide group, which confer specific chemical and biological properties. This combination allows for a wide range of interactions and applications that are not possible with similar compounds lacking one of these functional groups.
Eigenschaften
Molekularformel |
C10H10N4O2S |
|---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
2-[(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C10H10N4O2S/c1-6(8(11)15)17-10-14-13-9(16-10)7-4-2-3-5-12-7/h2-6H,1H3,(H2,11,15) |
InChI-Schlüssel |
HLDRNNQOKGUFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)SC1=NN=C(O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


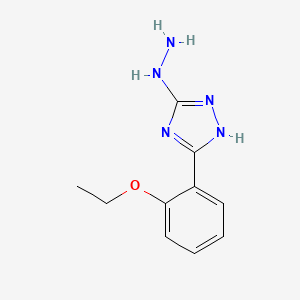
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

